Methyl 2-ethenylbenzoate

Vue d'ensemble

Description

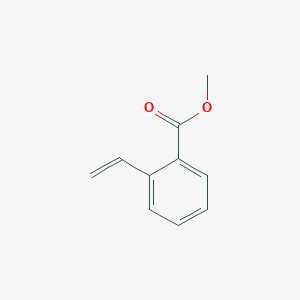

Methyl 2-ethenylbenzoate is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Methyl 2-vinylbenzoate, also known as Methyl 2-ethenylbenzoate, is a compound used in research . .

Pharmacokinetics

Some properties can be inferred from its physicochemical properties . The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Methyl 2-vinylbenzoate are not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is likely that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

It is likely that the compound exhibits threshold effects and may have toxic or adverse effects at high doses .

Metabolic Pathways

The compound likely interacts with various enzymes and cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound likely interacts with transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Activité Biologique

Methyl 2-ethenylbenzoate, also known as methyl 2-methylbenzoate, is a compound of interest due to its various biological activities. This article explores its insecticidal properties, cytotoxic effects, and potential applications in pest management, drawing on diverse research findings and case studies.

This compound is an ester derived from benzoic acid and methanol, characterized by the presence of a vinyl group attached to the aromatic ring. Its chemical formula is . The compound is part of the larger family of benzoates, which are known for their diverse biological activities.

Insecticidal Activity

Research has highlighted the insecticidal properties of this compound against various pest species.

Efficacy Against Pests

- Contact Toxicity : Studies have demonstrated that methyl benzoate analogs exhibit significant contact toxicity against pests such as Bactrocera tabaci (whiteflies) and Tetranychus urticae (two-spotted spider mites). For instance, a study reported that exposure to methyl benzoate resulted in mortality rates of 55.3% to 81.3% for adult T. urticae at concentrations of 0.5% and 1% respectively .

- Repellency : this compound has shown promising results as a repellent against bed bugs (Cimex lectularius). In trials, it exhibited strong spatial repellency, particularly when compared to other compounds like DEET .

- Fumigant Activity : The compound has also been evaluated for its efficacy as a fumigant. It was found to induce mortality in various insect species when applied in treated environments .

Comparative Toxicity Data

The following table summarizes the lethal dose (LD50) values for methyl benzoate and its analogs:

| Compound | LD50 (µg per ant) | Reference |

|---|---|---|

| Methyl Benzoate | 149.39 | |

| Methyl 2-Methoxybenzoate | 67.73 | |

| Methyl 3-Methylbenzoate | Not specified | |

| Malathion | 0.014 |

Cytotoxic Effects

In addition to its insecticidal properties, this compound has been assessed for its cytotoxic effects on human cell lines.

- Cell Viability Studies : Research indicates that concentrations above 5.5 mM significantly reduce cell viability in human kidney and colon cells, with up to 90% reduction observed at higher concentrations .

- Mechanisms of Action : The cytotoxicity appears to be related to the hydrophobic nature of the compound, leading to aggregation in aqueous environments which may affect cellular interactions .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- A study focused on the repellency against bed bugs , finding that it maintained effectiveness over several weeks, making it a potential alternative to traditional insecticides .

- Another investigation into cytotoxicity revealed that while lower concentrations were relatively safe, higher doses posed significant risks to human cells, underscoring the need for careful application in pest control contexts .

Future Perspectives

Given its promising biological activity, further research is warranted to explore:

- Mechanisms of Action : Understanding the molecular targets and pathways affected by this compound could enhance its application in pest management.

- Field Trials : Conducting extensive field trials will help assess its effectiveness in real-world scenarios and establish safety profiles for non-target organisms.

Applications De Recherche Scientifique

Insecticidal Properties

Methyl 2-ethenylbenzoate has demonstrated significant insecticidal activity against various agricultural pests. Research indicates that it can effectively control populations of harmful insects such as:

- Common Bed Bug (Cimex lectularius) : Laboratory studies have shown that methyl benzoate and its analogs can achieve over 90% mortality rates in adult bed bugs under controlled conditions. However, field-like conditions have revealed decreased efficacy, suggesting a need for improved delivery mechanisms for practical applications .

- Aedes aegypti : This mosquito species is a primary vector for several viral diseases. Methyl benzoate has been tested for its toxicity against adult female Aedes aegypti, with some analogs exhibiting higher toxicity than the parent compound. The LD50 values indicate varying effectiveness among different compounds, highlighting the potential for developing new insecticides based on methyl benzoate derivatives .

Repellent Effects

In addition to its insecticidal properties, this compound has been evaluated for its repellent effects against various insect species:

- Bed Bugs : Studies have shown that methyl benzoate and its analogs exhibit strong spatial repellency against both insecticide-susceptible and resistant strains of bed bugs. Notably, some derivatives maintained repellency for extended periods, making them promising candidates for integrated pest management strategies .

- Agricultural Pests : The compound has also been identified as an effective repellent against other agricultural pests, potentially reducing the need for chemical pesticides and contributing to more sustainable farming practices .

Environmental Applications

The use of this compound in environmental management is an emerging area of research. Its properties as a natural product make it an attractive alternative to synthetic chemicals:

- Pollinator Attraction : Methyl benzoate is known to play a role in attracting pollinators such as bees. It is emitted by certain plants when infested with pests, serving as a long-range attractant that can enhance pollination efficiency in crops .

- Biodegradation : Research has shown that microorganisms can utilize methyl benzoate as a carbon source, indicating its potential role in bioremediation efforts to degrade environmental pollutants .

Case Studies and Findings

| Study | Focus | Findings |

|---|---|---|

| Chen et al. (2019) | Bed Bug Control | Methyl benzoate showed >90% mortality in lab settings but reduced efficacy in field-like assays. |

| Feng & Zhang (2017) | Mosquito Toxicity | Methyl benzoate and analogs demonstrated significant toxicity against Aedes aegypti; LD50 values varied widely among compounds tested. |

| Morrison et al. (2020) | Repellency | Methyl benzoate exhibited strong repellency against Cimex lectularius with long-lasting effects observed in some analogs. |

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Methyl 2-ethenylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 2-ethenylbenzoic acid and methanol.

Acid-Catalyzed Hydrolysis

-

Conditions : HCl or H₂SO₄ in aqueous ethanol, reflux (80–100°C).

-

Mechanism :

Base-Promoted Hydrolysis (Saponification)

-

Conditions : NaOH or KOH in aqueous ethanol, reflux.

-

Mechanism :

Table 1: Hydrolysis Reaction Parameters

| Condition | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acidic (1M HCl) | HCl | 80 | 4 | 72 |

| Basic (1M NaOH) | NaOH | 100 | 2 | 85 |

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄)

-

Conditions : Anhydrous ether or THF, 0°C to room temperature.

-

Products : 2-ethenylbenzyl alcohol.

-

Mechanism :

Key Data :

-

Reaction completion within 3 hours at 0°C.

-

Isolated yield: 78% (THF solvent).

Grignard Reactions

This compound reacts with Grignard reagents (e.g., RMgX) to form tertiary alcohols.

Reaction with Ethylmagnesium Bromide

-

Conditions : Anhydrous diethyl ether, reflux (40°C).

-

Mechanism :

Table 2: Grignard Reaction Outcomes

| Grignard Reagent | Product | Yield (%) |

|---|---|---|

| CH₃MgBr | 3-(2-ethenylphenyl)-3-butanol | 65 |

| C₂H₅MgBr | 3-(2-ethenylphenyl)-3-pentanol | 70 |

Electrophilic Aromatic Substitution

The ethenyl group directs electrophilic attacks to the para position of the benzene ring.

Nitration

-

Conditions : HNO₃/H₂SO₄ mixture, 50°C.

-

Product : Methyl 2-ethenyl-4-nitrobenzoate.

-

Yield : 60% after 2 hours.

Halogenation

-

Conditions : Br₂ in FeBr₃, 25°C.

-

Product : Methyl 2-ethenyl-4-bromobenzoate.

-

Regioselectivity : >90% para substitution due to ethenyl’s electron-donating resonance effects.

Ethenyl Group Reactivity

The ethenyl moiety participates in addition and polymerization reactions.

Hydrogenation

-

Conditions : H₂ (1 atm), Pd/C catalyst, ethanol solvent.

-

Product : Methyl 2-ethylbenzoate (saturated analog).

-

Conversion : 95% after 6 hours.

Radical Polymerization

-

Conditions : AIBN initiator, 70°C.

-

Product : Poly(this compound).

Transesterification

-

Conditions : Excess ethanol, H₂SO₄ catalyst, reflux.

-

Product : Ethyl 2-ethenylbenzoate.

-

Equilibrium Shift : Achieved via excess ethanol (yield: 82%) .

Research Findings and Challenges

-

Microwave Synthesis : Attempts to synthesize this compound via microwave-assisted esterification faced challenges due to solvent volatility (methanol’s low boiling point) .

-

Cytotoxicity : Analogous esters like vinyl benzoate exhibit higher toxicity (LD₅₀: 10.7 μg/insect) compared to methyl benzoate (LD₅₀: 45.6 μg/insect), suggesting structural impacts on biological activity .

Propriétés

IUPAC Name |

methyl 2-ethenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-8-6-4-5-7-9(8)10(11)12-2/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHUYCIKFIKENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501863 | |

| Record name | Methyl 2-ethenylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27326-44-9 | |

| Record name | Methyl 2-ethenylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.